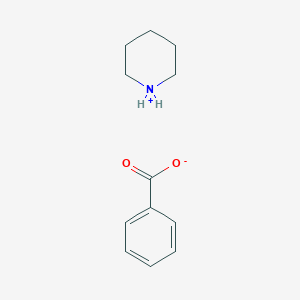

Piperidinium benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

piperidin-1-ium;benzoate |

InChI |

InChI=1S/C7H6O2.C5H11N/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H,(H,8,9);6H,1-5H2 |

InChI Key |

QJIJQNUQORKBKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Piperidinium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of piperidinium (B107235) benzoate (B1203000), a quaternary ammonium (B1175870) salt with diverse applications in chemical and biological research. This document details established synthetic protocols and analytical characterization techniques, presenting quantitative data in a structured format to facilitate comparison and reproducibility.

Introduction

Piperidinium benzoate is an organic salt composed of a piperidinium cation and a benzoate anion.[1] Its unique physicochemical properties, including solubility in polar solvents and surfactant-like behavior, have led to its investigation in various fields.[1] These applications include its potential as an antimicrobial agent, a component in the formulation of ionic liquids, and a tool for enhancing drug solubility and bioavailability.[1] This guide will provide a detailed exploration of the primary methods for its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being direct acid-base neutralization, quaternization followed by anion exchange, and direct anion exchange.

Direct Neutralization

This is a straightforward and common method involving the direct reaction of piperidine (B6355638), a cyclic secondary amine, with benzoic acid. The proton from the carboxylic acid group of benzoic acid is transferred to the nitrogen atom of piperidine, forming the piperidinium cation and the benzoate anion.[1]

Experimental Protocol:

-

Reagents and Materials:

-

Piperidine (C₅H₁₁N)

-

Benzoic acid (C₇H₆O₂)

-

Suitable solvent (e.g., methanol, ethanol, or other polar solvents)

-

Round-bottom flask

-

Magnetic stirrer

-

Crystallization dish

-

-

Procedure:

-

Dissolve equimolar amounts of benzoic acid in the chosen solvent in a round-bottom flask.

-

While stirring, slowly add an equimolar amount of piperidine to the benzoic acid solution. The reaction is an exothermic acid-base neutralization.

-

Continue stirring the reaction mixture at room temperature for a predetermined period to ensure complete reaction.

-

The resulting this compound salt can be isolated by removing the solvent under reduced pressure.

-

For purification, the crude product can be recrystallized from a suitable solvent system.

-

Quaternization Followed by Anion Exchange

This two-step method first involves the quaternization of piperidine to form a piperidinium halide, followed by an anion exchange reaction to replace the halide with the benzoate anion.

Experimental Protocol:

Step 1: Quaternization of Piperidine

-

Reagents and Materials:

-

Piperidine (C₅H₁₁N)

-

An alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable solvent (e.g., acetone, acetonitrile)

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

Dissolve piperidine in the chosen solvent in a round-bottom flask.

-

Add the alkyl halide to the solution. The reaction is typically carried out under reflux for a specified duration to ensure complete quaternization.

-

After the reaction is complete, cool the mixture to room temperature. The resulting N-alkylpiperidinium halide may precipitate out of the solution and can be collected by filtration.

-

Step 2: Anion Exchange

-

Reagents and Materials:

-

N-alkylpiperidinium halide (from Step 1)

-

A benzoate salt (e.g., sodium benzoate)

-

A suitable solvent system for the exchange reaction

-

-

Procedure:

-

Dissolve the N-alkylpiperidinium halide in a suitable solvent.

-

Add a solution of the benzoate salt to the piperidinium halide solution.

-

The anion exchange is driven by the precipitation of the less soluble inorganic halide salt (e.g., sodium iodide, sodium bromide).

-

Stir the reaction mixture for a sufficient time to ensure complete exchange.

-

Filter off the precipitated inorganic salt.

-

The desired this compound can be isolated from the filtrate by solvent evaporation.

-

Direct Anion Exchange (Metathesis)

This method involves the reaction of a piperidinium salt (e.g., piperidinium chloride or bromide) with a benzoate salt in a suitable solvent. The reaction equilibrium is driven by the formation of a precipitate or by extraction.

Experimental Protocol:

-

Reagents and Materials:

-

A piperidinium salt (e.g., 1-methyl-1-octylpiperidinium bromide)

-

Sodium benzoate

-

A biphasic solvent system (e.g., water/chloroform)

-

Separatory funnel

-

-

Procedure:

-

Dissolve the piperidinium salt in the organic solvent (e.g., chloroform).

-

Dissolve sodium benzoate in water.

-

Combine the two solutions in a separatory funnel and shake vigorously to facilitate the anion exchange at the interface.

-

The low solubility of the resulting sodium halide in the organic phase drives the reaction towards the formation of this compound in the organic layer.

-

Separate the organic layer containing the desired product.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Isolate the this compound by evaporating the solvent. A reported yield for a similar anion exchange synthesis is 78% after three extraction cycles.[1]

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following techniques are commonly employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals for the piperidinium cation and the benzoate anion.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidinium ring and the aromatic protons of the benzoate anion. The protons on the carbons adjacent to the nitrogen in the piperidinium ring will typically appear as a downfield multiplet, while the other ring protons will be observed at higher fields. The aromatic protons of the benzoate ring will appear in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the piperidinium ring and the benzoate anion, including the carbonyl carbon of the benzoate group.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H group of the piperidinium cation and the carboxylate group of the benzoate anion.

-

N-H Vibrations: A broad absorption band is expected in the region of 3300-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the piperidinium cation.

-

C=O Vibrations: The carboxylate anion (COO⁻) will show strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1610-1550 cm⁻¹, and the symmetric stretch is found between 1420-1300 cm⁻¹.

-

Aromatic C-H and C=C Vibrations: The benzoate anion will also display characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure and crystal packing of this compound. While specific crystallographic data for this compound was not found, a study on the closely related piperidinium p-hydroxybenzoate provides valuable insights.[3]

The crystal structure of piperidinium p-hydroxybenzoate revealed that the acid and base moieties are held together by two types of hydrogen bonds (2.69 Å and 2.80 Å) between the piperidinium nitrogen and the carboxylate oxygen atoms.[3] The piperidine ring adopts a chair conformation.[3] It is expected that this compound would exhibit similar hydrogen bonding interactions between the piperidinium N-H group and the benzoate carboxylate group.

Table 1: Crystallographic Data for Piperidinium p-Hydroxybenzoate [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 6.06 |

| b (Å) | 18.35 |

| c (Å) | 10.20 |

| β (°) | 93.0 |

| Z | 4 |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, glass transition temperature, and other phase transitions of this compound. The melting point of piperidinium p-hydroxybenzoate has been reported as 134 °C.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and characterization of this compound and its closely related analogs.

Table 2: Summary of Quantitative Data

| Property | Method | Value | Reference |

| Molecular Formula | - | C₁₂H₁₇NO₂ | [1][5] |

| Molecular Weight | - | 207.27 g/mol | [1][5] |

| Synthesis Yield (Anion Exchange) | Extraction | 78% | [1] |

| Melting Point (p-hydroxybenzoate analog) | DSC | 134 °C | [3] |

| Hydrogen Bond Lengths (p-hydroxybenzoate analog) | X-ray Diffraction | N-H···O: 2.69 Å, 2.80 Å | [3] |

Visualizations

Synthesis and Characterization Workflow

The following flowchart illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Direct Neutralization Synthesis Pathway

The following diagram illustrates the chemical reaction for the direct neutralization synthesis of this compound.

Caption: Reaction scheme for the direct neutralization synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The direct neutralization method offers a simple and efficient route for its preparation. A comprehensive characterization using a combination of spectroscopic, crystallographic, and thermal analysis techniques is essential to confirm the structure, purity, and properties of the synthesized compound. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with or developing applications for this compound.

References

An In-depth Technical Guide to the Crystal Structure of Piperidinium Benzoate Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the crystal structure of piperidinium (B107235) benzoate (B1203000) analogues, with a specific focus on piperidinium p-hydroxybenzoate, a well-characterized example that serves as a valuable proxy for understanding the structural characteristics of this class of organic salts. The information presented herein is intended to provide a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

Piperidinium salts of carboxylic acids are of significant interest due to their potential applications in the pharmaceutical industry as active pharmaceutical ingredients (APIs) or as ionic liquids. The formation of a salt between the basic piperidine (B6355638) and an acidic compound like benzoic acid can modify key physicochemical properties such as solubility, melting point, and stability. Understanding the precise three-dimensional arrangement of the ions in the crystal lattice is paramount for structure-property relationship studies and for rational drug design.

Crystallographic Data Summary

The crystallographic data for piperidinium p-hydroxybenzoate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details for Piperidinium p-Hydroxybenzoate[1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₇NO₃ |

| Formula Weight | 223.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 6.06(1) |

| b (Å) | 18.35(1) |

| c (Å) | 10.20(1) |

| β (°) | 93.0(1) |

| Volume (ų) | 1133.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.309 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.78 |

| F(000) | 480 |

| Final R index [I > 2σ(I)] | 0.069 |

| Goodness-of-fit on F² | Not Reported |

Table 2: Selected Bond Lengths and Angles for Piperidinium p-Hydroxybenzoate

Note: A comprehensive list of atomic coordinates, bond lengths, and angles is typically available in the full crystallographic information file (CIF) from the relevant database.

The structure reveals a piperidinium cation and a p-hydroxybenzoate anion as the asymmetric unit. The piperidine ring adopts a stable chair conformation.[1] The carboxylate group of the benzoate anion is twisted relative to the plane of the benzene (B151609) ring.[1]

Hydrogen Bonding and Supramolecular Assembly

A critical aspect of the crystal structure of piperidinium salts is the extensive network of hydrogen bonds that dictates the packing of the ions in the solid state. In piperidinium p-hydroxybenzoate, the acid and base moieties are held together by two distinct hydrogen bonds between the piperidinium nitrogen and the carboxylate oxygen atoms, with bond lengths of 2.69 Å and 2.80 Å.[1]

Furthermore, the presence of the hydroxyl group at the para position introduces an additional hydrogen bond (2.63 Å) to one of the carboxylate oxygen atoms, linking the acid moieties.[1] This intricate network of hydrogen bonds results in a stable, three-dimensional supramolecular architecture. For the parent piperidinium benzoate, it is anticipated that the primary interaction would be the N-H···O hydrogen bonds between the piperidinium cation and the benzoate anion, likely leading to the formation of extended chains or sheets.[2]

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from crystal synthesis to data analysis. The methodologies employed for piperidinium p-hydroxybenzoate are detailed below.

Synthesis and Crystallization

Single crystals of piperidinium p-hydroxybenzoate were prepared by the direct neutralization reaction of equimolar quantities of p-hydroxybenzoic acid monohydrate and piperidine.[1] The reactants were dissolved in ethanol, and the resulting solution was allowed to slowly evaporate at room temperature, yielding transparent, plate-like crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a goniometer head. Data collection was performed using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).[1] The unit cell parameters were determined from oscillation and Weissenberg photographs.[1] The systematic absences in the diffraction data (hkl: h+k = 2n+1; h0l: l = 2n+1) were indicative of the space group Cc or C2/c.[1] Based on the number of formula units per unit cell (Z=4) and the lack of molecular symmetry, the non-centrosymmetric space group Cc was chosen.[1]

The crystal structure was solved using direct methods and Fourier techniques. The structural model was subsequently refined by the block-diagonal least-squares method to a final R-value of 0.069 for 1031 observed reflections.[1]

Visualizations

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis.

Caption: A flowchart outlining the key stages of crystal structure analysis.

Conclusion

The crystal structure of piperidinium p-hydroxybenzoate provides a robust model for understanding the solid-state properties of this compound and its derivatives. The chair conformation of the piperidinium cation and the extensive hydrogen bonding network are key features that define the crystal packing. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for scientists engaged in the design and analysis of new crystalline materials for pharmaceutical and other applications. Further research to obtain the crystal structure of the parent this compound would be beneficial for direct comparison and a more complete understanding of the impact of substituents on the crystal lattice.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Piperidinium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidinium (B107235) benzoate (B1203000), a salt formed from the acid-base reaction between piperidine (B6355638) and benzoic acid, is a versatile organic compound with applications spanning catalysis, synthetic chemistry, and pharmaceutical sciences. This technical guide provides a comprehensive overview of its core chemical properties and reactivity. The document details its synthesis, physical and spectroscopic characteristics, and its role as a catalyst in key organic transformations. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and catalytic applications are provided. Furthermore, key reaction mechanisms and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the underlying chemical principles.

Chemical Properties

Piperidinium benzoate is an ionic compound consisting of a piperidinium cation and a benzoate anion. Its chemical and physical properties are a direct consequence of this ionic nature and the individual characteristics of its constituent ions.

Physical Properties

The physical properties of this compound are summarized in Table 1. It is generally a white crystalline solid that is soluble in polar solvents due to its ionic nature.[1] The melting point is expected to be in a similar range to analogous piperidinium salts. For instance, piperidinium p-hydroxybenzoate has a melting point of 134 °C.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | White crystalline solid (predicted) | [1][3] |

| Melting Point | Estimated ~130-140 °C (by analogy) | |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [1] |

| pKa (Piperidinium ion) | ~11.2 | |

| pKa (Benzoic acid) | 4.20 | [4] |

Table 1: Physical Properties of this compound

Spectroscopic Properties

| Spectroscopy | Expected Features |

| ¹H NMR | - Piperidinium Protons: Broad signals for the α, β, and γ protons of the piperidinium ring. The protons on the nitrogen would likely be a broad singlet. - Benzoate Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the ortho, meta, and para protons of the benzoate ring. |

| ¹³C NMR | - Piperidinium Carbons: Signals for the α, β, and γ carbons of the piperidinium ring. - Benzoate Carbons: Signals for the aromatic carbons and the carboxylate carbon (δ ~170-180 ppm). |

| FTIR (cm⁻¹) | - N-H Stretch: Broad absorption around 3000-3200 cm⁻¹ from the piperidinium N-H bond. - C=O Stretch (carboxylate): Strong absorption around 1550-1610 cm⁻¹ (asymmetric) and 1380-1420 cm⁻¹ (symmetric). - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Fragmentation of the piperidinium cation to give characteristic fragments (e.g., loss of alkyl groups). - Fragmentation of the benzoate anion, potentially showing a peak for the benzoic acid molecule after protonation. The benzoate moiety can fragment to a phenyl cation (m/z 77) and lose CO₂. |

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

The most straightforward method for the synthesis of this compound is the direct acid-base neutralization of piperidine with benzoic acid.[1] This reaction is typically fast and results in a high yield of the salt.

Experimental Protocol: Synthesis by Direct Neutralization

Materials:

-

Benzoic acid

-

Piperidine

-

Diethyl ether (or another suitable non-polar solvent for precipitation)

-

Stirring plate and magnetic stir bar

-

Beaker or Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known amount of benzoic acid in a minimal amount of a suitable solvent in which both reactants are soluble, such as ethanol, or proceed neat if piperidine is in liquid form.

-

Slowly add an equimolar amount of piperidine to the benzoic acid solution (or neat benzoic acid) while stirring. The reaction is exothermic, so addition should be controlled to manage the temperature.

-

Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

-

If the product does not precipitate directly, add a non-polar solvent like diethyl ether to induce precipitation of the this compound salt.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product in a desiccator or under vacuum to obtain pure this compound.

Reactivity of this compound

This compound exhibits reactivity characteristic of both its constituent ions. The piperidinium cation can act as a proton donor, and the salt as a whole can serve as a catalyst in various organic reactions.

Catalysis in Knoevenagel Condensation

Piperidinium salts, including the benzoate, are effective catalysts for the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound.[5][6] The piperidinium cation acts as an acidic component, while the benzoate anion can act as a base to facilitate the reaction.

The generally accepted mechanism involves the formation of an iminium ion from the reaction of the piperidine (in equilibrium with the piperidinium salt) and the carbonyl compound. This iminium ion is more electrophilic than the original carbonyl, making it more susceptible to attack by the enolate of the active methylene compound.[5]

Phase-Transfer Catalysis

Quaternary ammonium (B1175870) salts, including piperidinium salts, are widely used as phase-transfer catalysts (PTCs).[7][8] They facilitate the transfer of an anion from an aqueous or solid phase to an organic phase where the reaction with an organic substrate occurs. The lipophilic nature of the piperidinium cation allows the formation of an ion pair with the reactant anion, which is then soluble in the organic phase.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to regenerate piperidine and benzoic acid.[1] The extent of hydrolysis is dependent on the pH of the solution.

Conclusion

This compound is a readily accessible and versatile organic salt with a range of applications in synthetic and materials chemistry. Its properties are defined by the interplay of the piperidinium cation and the benzoate anion. While detailed quantitative data for some of its properties remain to be fully elucidated, its utility as a catalyst in important organic reactions is well-established. This guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its synthesis, properties, and reactivity, and providing practical experimental guidance. Further research into its specific spectroscopic and physical properties will undoubtedly enhance its application in various scientific fields.

References

- 1. Knoevenagel Condensation [organic-chemistry.org]

- 2. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound [smolecule.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

Solubility Profile of Piperidinium Benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinium (B107235) benzoate (B1203000), an ionic salt formed from the neutralization of piperidine (B6355638) and benzoic acid, holds significant interest in various chemical and pharmaceutical applications. Its utility as a potential active pharmaceutical ingredient (API), a catalyst, or a component in ionic liquids necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of piperidinium benzoate, offering both estimated quantitative data and detailed experimental protocols for its precise determination. The information herein is intended to support researchers and professionals in solvent selection, formulation development, and process optimization.

Estimated Solubility of this compound

The formation of the this compound salt introduces ionic character, which is expected to enhance its solubility in polar solvents capable of solvating both the piperidinium cation and the benzoate anion. Conversely, its solubility is anticipated to be limited in nonpolar, aprotic solvents. The following table summarizes the estimated solubility of this compound at ambient temperature (approximately 25 °C), based on the qualitative and quantitative data available for piperidine and benzoic acid.

| Solvent | Solvent Class | Estimated Solubility of this compound | Rationale |

| Methanol | Polar Protic | High | Both piperidine and benzoic acid exhibit high solubility in methanol.[7][16][17] The ionic nature of the salt should further enhance solubility. |

| Ethanol | Polar Protic | High | Similar to methanol, both components are highly soluble in ethanol.[1][2][3][6][7][8] |

| Acetone | Polar Aprotic | Moderate to High | Piperidine is miscible with acetone, and benzoic acid is highly soluble.[1][2][7][11][13][15][18] The ionic salt is expected to be reasonably soluble. |

| Acetonitrile | Polar Aprotic | Moderate | Benzoic acid has moderate solubility in acetonitrile.[6][10][12][19] Piperidine is also soluble. The overall solubility is likely moderate. |

| Dichloromethane | Halogenated | Low to Moderate | Benzoic acid is soluble in dichloromethane, often forming dimers.[6][12][20][21][22][23][24] The ionic character of the salt may limit its solubility in this less polar solvent. |

| Ethyl Acetate | Ester | Low to Moderate | Benzoic acid is soluble in ethyl acetate.[6][12][25] However, the ionic nature of this compound will likely reduce its solubility compared to the free acid. |

Disclaimer: The solubility data presented in this table are estimations derived from the properties of the individual components of this compound and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details a robust methodology based on the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is widely accepted for determining the equilibrium solubility of chemical compounds.

Synthesis of this compound

A straightforward method for the synthesis of this compound is the direct neutralization of piperidine with benzoic acid.

Materials:

-

Piperidine

-

Benzoic acid

-

Methanol (or another suitable solvent in which both reactants are soluble)

-

Diethyl ether (or another suitable anti-solvent)

Procedure:

-

Dissolve an equimolar amount of benzoic acid in a minimal amount of methanol.

-

Slowly add an equimolar amount of piperidine to the benzoic acid solution while stirring. The reaction is exothermic.

-

Continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The product can be isolated by removing the solvent under reduced pressure or by adding an anti-solvent like diethyl ether to precipitate the salt.

-

Collect the precipitated this compound by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

-

Characterize the synthesized salt by methods such as NMR, IR spectroscopy, and melting point determination to confirm its identity and purity before proceeding with solubility studies.

Isothermal Shake-Flask Solubility Determination

Materials and Equipment:

-

This compound (synthesized and purified)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid present.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Method Development:

-

Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength. The benzoate chromophore allows for easy detection by UV-Vis spectroscopy.

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

Sample Analysis:

-

Inject the diluted, filtered sample solutions into the HPLC system.

-

Determine the peak area corresponding to this compound in each sample.

-

Using the calibration curve, calculate the concentration of this compound in the diluted samples.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

Experimental Workflow Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, this guide provides a scientifically grounded estimation based on the properties of its constituent ions. For researchers and drug development professionals requiring exact solubility values, the detailed experimental protocol outlined herein offers a robust and reliable methodology. The provided workflow, encompassing synthesis, isothermal equilibration, and HPLC quantification, serves as a comprehensive framework for generating the critical data needed for informed decision-making in formulation, process development, and other research endeavors involving this compound. The successful application of these methods will undoubtedly contribute to a deeper understanding of this compound's physicochemical properties and expand its potential applications.

References

- 1. webqc.org [webqc.org]

- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. homework.study.com [homework.study.com]

- 17. guidechem.com [guidechem.com]

- 18. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. guidechem.com [guidechem.com]

- 21. quora.com [quora.com]

- 22. homework.study.com [homework.study.com]

- 23. echemi.com [echemi.com]

- 24. researchgate.net [researchgate.net]

- 25. Solved Benzoic acid (C6H5COOH) is insoluble in water at room | Chegg.com [chegg.com]

Piperidinium Benzoate as a Precursor for Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperidinium (B107235) benzoate (B1203000), a versatile precursor for the synthesis of ionic liquids (ILs) with significant potential in pharmaceutical and drug development applications. This document details its physicochemical properties, experimental protocols for its synthesis and conversion to ILs, and explores its applications in enhancing drug solubility and delivery.

Introduction to Piperidinium-Based Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state at or near room temperature.[1] They possess a unique combination of properties, including low volatility, high thermal stability, and tunable solvency, making them attractive for various scientific and industrial applications.[1][2] Among the diverse families of ILs, those based on the piperidinium cation have garnered considerable interest, particularly in the pharmaceutical sector.[3]

Piperidinium benzoate serves as a key building block in the synthesis of these ILs. It is a quaternary ammonium (B1175870) salt formed from the neutralization of piperidine (B6355638) with benzoic acid.[4] This precursor can be chemically modified to create a wide array of ILs with tailored properties for specific applications, such as acting as solvents for poorly soluble active pharmaceutical ingredients (APIs), permeation enhancers for transdermal drug delivery, and as potential antimicrobial agents.[3][4][5] The tunability of the cation and anion components allows for the fine-tuning of physicochemical properties like viscosity, hydrophobicity, and polarity.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [6] |

| Molecular Weight | 207.27 g/mol | [4][6] |

| IUPAC Name | piperidin-1-ium benzoate | [4][6] |

| CAS Number | 5285-31-4 | [6] |

| Canonical SMILES | C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] | [4] |

| Polar Surface Area | 56.7 Ų | [6] |

Synthesis of this compound and Derived Ionic Liquids

The synthesis of this compound and its subsequent conversion into functionalized ionic liquids are critical processes for their application in research and development.

Synthesis of this compound (Precursor)

The most common and straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction between piperidine and benzoic acid.[4]

Experimental Protocol:

-

Materials: Piperidine, Benzoic Acid, suitable solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

Dissolve equimolar amounts of benzoic acid in the chosen alcohol solvent in a round-bottom flask.

-

Slowly add an equimolar amount of piperidine to the solution while stirring. The reaction is exothermic, so controlled addition and cooling may be necessary.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system if required.

-

Dry the purified product under vacuum.

-

Synthesis of Functionalized Piperidinium Ionic Liquids

This compound can be used as a starting material to synthesize more complex ionic liquids, often through quaternization and anion exchange reactions.

Experimental Protocol (Generalized):

-

Materials: this compound (or piperidine for direct quaternization), alkyl halide (e.g., 1-bromobutane), a solvent (e.g., acetone (B3395972) or acetonitrile), and a salt for anion exchange (e.g., sodium tetrafluoroborate).

-

Procedure:

-

Quaternization: React piperidine with an appropriate alkyl halide in a polar solvent. The reaction is typically carried out under reflux for several hours.[7] The resulting N-alkylpiperidinium halide precipitates out of the solution upon cooling.

-

Anion Exchange (Metathesis): Dissolve the N-alkylpiperidinium halide in a suitable solvent (often water). In a separate vessel, dissolve a salt containing the desired anion (e.g., sodium benzoate or another functional anion) in the same solvent. Mix the two solutions and stir. The desired ionic liquid can then be extracted using an organic solvent, and the solvent is subsequently removed under reduced pressure.[7]

-

Applications in Drug Development

Piperidinium-based ionic liquids are emerging as valuable tools in pharmaceutical sciences, primarily due to their ability to address challenges related to drug solubility and delivery.[3]

-

Solubility Enhancement: A significant portion of new drug candidates exhibit poor water solubility, which limits their bioavailability.[3] Piperidinium-based ILs can act as effective solvents or co-solvents for these challenging APIs, thereby improving their dissolution and absorption characteristics.[3]

-

Drug Delivery Systems: These ILs are being explored in various drug delivery systems. Their tunable nature allows for the design of ILs that can act as permeation enhancers for topical and transdermal drug delivery, facilitating the passage of drugs through the skin barrier.[5] They are also being investigated for the development of novel formulations like emulsions and microemulsions.[5]

-

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A promising strategy involves converting solid APIs into liquid salt forms by pairing them with a suitable counterion to form an ionic liquid.[3] This can overcome issues related to polymorphism and improve the drug's physicochemical properties.[3]

Visualizing the Workflow

The following diagrams illustrate the synthesis process and the logical flow of applications for this compound-derived ionic liquids.

Caption: Synthesis of this compound.

Caption: Ionic Liquid Formation and Applications.

Conclusion

This compound is a fundamentally important precursor in the development of a versatile class of ionic liquids. Its straightforward synthesis and the ease of modification of the resulting piperidinium cation make it a valuable platform for creating tailored ILs for the pharmaceutical industry. The ability of these ILs to address critical challenges in drug formulation, such as poor solubility and inefficient delivery, positions them as a significant area for future research and development. As the demand for innovative drug delivery solutions grows, the exploration of piperidinium-based ionic liquids will likely continue to expand, offering new possibilities for enhancing the efficacy and application of therapeutic agents.

References

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. This compound | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the Thermal Landscape of Piperidinium Benzoate: An In-depth Technical Guide for Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspect of the thermal stability of piperidinium (B107235) benzoate (B1203000), a compound of increasing interest in organic synthesis and pharmaceutical development. Understanding the thermal decomposition profile of this salt is paramount for its safe handling, optimal use in chemical reactions, and for ensuring the stability of resulting formulations. This document provides a comprehensive overview of its synthesis, thermal behavior, and applications, supported by detailed experimental protocols and data presented for clarity and practical implementation.

Introduction to Piperidinium Benzoate

This compound is an organic salt formed through the neutralization reaction between the heterocyclic amine piperidine (B6355638) and the aromatic carboxylic acid, benzoic acid.[1] Its structure, consisting of a piperidinium cation and a benzoate anion, imparts unique physicochemical properties, including solubility in various solvents and potential catalytic activity. These characteristics have positioned this compound as a valuable tool in organic synthesis, particularly in the formation of amide bonds, and as a scaffold in the design of novel therapeutic agents.[1][2] The piperidine moiety is a prevalent feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction.

General Synthesis Workflow

The logical flow for the synthesis of this compound and its subsequent use in a common application like amide synthesis is depicted below.

Caption: Workflow for the synthesis of this compound and its application.

Detailed Experimental Protocol: Direct Neutralization

This protocol describes the synthesis of this compound via the direct neutralization of piperidine with benzoic acid.

Materials:

-

Benzoic acid (1.0 eq)

-

Piperidine (1.0 eq)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid in a suitable volume of toluene.

-

Slowly add piperidine to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization of the this compound salt.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter, especially when it is used in syntheses that require elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal decomposition of such materials.[3]

While specific, publicly available TGA/DSC data for this compound is limited, its thermal decomposition profile can be inferred from analogous compounds like guanidinium (B1211019) benzoate and other amine carboxylate salts.[4] The decomposition is expected to be a multi-stage process.

General TGA Experimental Workflow

The following diagram illustrates a typical workflow for conducting a thermogravimetric analysis experiment.

Caption: A typical workflow for a thermogravimetric analysis experiment.

Predicted Thermal Decomposition Data

Based on the thermal behavior of similar organic salts, the following table summarizes the expected quantitative data from a TGA of this compound.

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | 150 - 200 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | The temperature at which the rate of mass loss is at its maximum for the initial major decomposition step. |

| Mass Loss (Stage 1) | Variable | Corresponds to the initial dissociation of the salt into piperidine and benzoic acid, followed by their volatilization or decomposition. |

| Mass Loss (Stage 2) | Variable | Further decomposition of any intermediates formed in the initial stage. |

| Residual Mass @ 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through an initial dissociation into its constituent acid and base, followed by the decomposition of these components.

Caption: A proposed thermal decomposition pathway for this compound.

Application in Amide Synthesis

A significant application of this compound is in facilitating the synthesis of amides from carboxylic acids and amines. While strong acids or bases are often used, salts like this compound can offer a milder catalytic approach. The thermal stability of the catalyst is crucial in these reactions, which often require heating to drive the dehydration process.

Experimental Protocol: Boric Acid Catalyzed Amidation of Benzoic Acid (as an illustrative example)

While this compound can be used, this protocol illustrates a related mild catalytic amidation.[5]

Materials:

-

Benzoic acid (1.0 eq)

-

Benzylamine (B48309) (1.03 eq)

-

Boric acid (catalytic amount, e.g., 1-5 mol%)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, magnetic stirrer, and reflux condenser, add benzoic acid, boric acid, and toluene.

-

Stir the mixture for 10 minutes.

-

Add benzylamine and heat the mixture to reflux.

-

Collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into hexanes to precipitate the product.

-

Collect the solid by suction filtration and wash with water to remove the boric acid catalyst.

-

Dry the resulting N-benzylbenzamide.

Significance in Drug Development

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[2] The synthesis of piperidine-containing molecules, often involving amide bond formation, is therefore of high importance. This compound can serve as a useful reagent or intermediate in the synthesis of such pharmaceutically active compounds. Its thermal properties are critical to consider during process development and scale-up to ensure the integrity of the final active pharmaceutical ingredient (API).

Conclusion

This technical guide has provided a detailed overview of the synthesis, thermal stability, and applications of this compound. While specific experimental thermal analysis data remains elusive in the public domain, a robust understanding of its likely behavior can be inferred from related compounds. The provided experimental protocols offer practical guidance for its synthesis and use. For researchers and professionals in drug development, a thorough understanding of the thermal landscape of this compound is essential for leveraging its full potential in the creation of novel and effective medicines.

References

piperidinium benzoate CAS number and molecular formula

CAS Number: 5285-31-4 Molecular Formula: C₁₂H₁₇NO₂

This technical guide provides an in-depth overview of piperidinium (B107235) benzoate (B1203000), a quaternary ammonium (B1175870) salt formed from the neutralization of piperidine (B6355638) and benzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Piperidinium benzoate is a salt consisting of a positively charged piperidinium cation and a benzoate anion. It is recognized for its solubility in polar solvents and potential as a surfactant.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 5285-31-4 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| IUPAC Name | piperidin-1-ium benzoate | [2] |

| Canonical SMILES | C1CC[NH2+]CC1.C1=CC=C(C=C1)C(=O)[O-] | [1] |

| InChI Key | QJIJQNUQORKBKY-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 56.7 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction between piperidine and benzoic acid or its derivatives.

Experimental Protocols

1. Direct Neutralization:

This is the most straightforward method for preparing this compound.

-

Materials:

-

Piperidine

-

Benzoic acid

-

Suitable solvent (e.g., ethanol, diethyl ether)

-

-

Procedure:

-

Dissolve equimolar amounts of benzoic acid in the chosen solvent.

-

Slowly add an equimolar amount of piperidine to the benzoic acid solution with constant stirring.

-

The reaction is typically exothermic and results in the precipitation of this compound salt.

-

The precipitate can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

-

2. Anion Exchange (Metathesis):

This method is employed when starting from a different piperidinium salt, such as piperidinium bromide.

-

Materials:

-

1-alkyl-1-methylpiperidinium bromide

-

Sodium benzoate

-

Biphasic solvent system (e.g., water/chloroform)

-

-

Procedure:

-

Dissolve 1-alkyl-1-methylpiperidinium bromide in the aqueous phase.

-

Dissolve sodium benzoate in the aqueous phase.

-

Combine the aqueous solution with an immiscible organic solvent like chloroform.

-

Stir the biphasic mixture vigorously to facilitate the exchange of the bromide anion for the benzoate anion. The resulting this compound will preferentially dissolve in the organic phase, while the sodium bromide byproduct has low solubility in the organic solvent, driving the reaction forward.

-

Separate the organic layer containing the this compound.

-

The product can be isolated by evaporation of the organic solvent. This method can achieve high yields with low residual bromide content.[1]

-

Synthesis Workflow: Direct Neutralization

Caption: Workflow for the synthesis of this compound via direct neutralization.

Potential Applications in Drug Development

Piperidinium salts, including this compound, are being explored for various applications in the pharmaceutical industry due to their physicochemical properties.

1. Antimicrobial Activity:

2. Enhancing Drug Solubility and Bioavailability:

The surfactant properties of this compound make it a candidate for improving the solubility and bioavailability of poorly water-soluble drugs.[1] The formation of salts or co-crystals with active pharmaceutical ingredients (APIs) can alter their dissolution profiles. This is a crucial aspect of drug formulation, as improved solubility can lead to better absorption and therapeutic efficacy.

3. Drug Delivery Systems:

Piperidinium derivatives have been investigated for their ability to alter membrane permeability, which could be harnessed for enhanced drug delivery.[1] Research into incorporating piperidine-containing compounds into polymeric films for controlled drug release has shown promise. These films can exhibit antimicrobial properties while providing a matrix for the sustained release of therapeutic agents.

Logical Relationship of this compound in Drug Formulation

Caption: The relationship between the properties of this compound and its potential pharmaceutical applications.

Conclusion

This compound is a readily synthesized quaternary ammonium salt with potential applications in the pharmaceutical sciences, particularly in the areas of antimicrobial formulations and as an excipient to enhance the solubility and delivery of active pharmaceutical ingredients. Further research is warranted to fully elucidate its efficacy and safety profile for these applications. The detailed experimental protocols and structured data provided in this guide serve as a valuable resource for scientists and researchers working in this field.

References

Spectroscopic Profile of Piperidinium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for piperidinium (B107235) benzoate (B1203000), an organic salt formed from the reaction of piperidine (B6355638) and benzoic acid. Due to the limited availability of direct experimental spectra for piperidinium benzoate in public literature, this guide presents a detailed analysis based on the known spectroscopic characteristics of its constituent ions—the piperidinium cation and the benzoate anion—along with general principles of spectroscopic interpretation for organic salts. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for piperidine and benzoic acid, considering the structural changes upon proton transfer and salt formation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.9 | Multiplet | 2H | Aromatic C-H (ortho to -COO⁻) |

| ~7.5 - 7.3 | Multiplet | 3H | Aromatic C-H (meta and para to -COO⁻) |

| ~3.2 - 3.0 | Multiplet | 4H | Piperidinium α-CH₂ |

| ~1.8 - 1.6 | Multiplet | 6H | Piperidinium β,γ-CH₂ |

| Broad singlet | 2H | Piperidinium N-H₂⁺ |

Note: The chemical shift of the N-H₂⁺ protons can be highly variable and is dependent on the solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to a very broad signal or no observable signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 165 | Benzoate Carboxylate Carbon (-COO⁻) |

| ~135 - 130 | Benzoate Aromatic C (quaternary) |

| ~130 - 128 | Benzoate Aromatic C-H |

| ~45 - 40 | Piperidinium α-C |

| ~27 - 25 | Piperidinium β-C |

| ~25 - 23 | Piperidinium γ-C |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Strong, Broad | N-H₂⁺ stretching vibrations |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950, ~2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1400 | Strong | Asymmetric and symmetric -COO⁻ stretching |

| ~1600, ~1450 | Medium | Aromatic C=C stretching |

| ~1200 - 1000 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 86.1 | [C₅H₁₂N]⁺ | Piperidinium cation |

| 121.0 | [C₇H₅O₂]⁻ | Benzoate anion |

| 85.1 | [C₅H₁₁N] | Piperidine (from in-source fragmentation) |

| 122.1 | [C₇H₆O₂] | Benzoic acid (from in-source fragmentation) |

Note: The observed ions in mass spectrometry will depend on the ionization technique used. Electrospray ionization (ESI) in positive and negative modes is expected to show the piperidinium cation and benzoate anion, respectively.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is crucial as it can affect the chemical shifts, particularly of the labile N-H protons.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

A proton-decoupled pulse sequence is typically used.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is a suitable technique for this ionic compound.

-

Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample and compare it with the predictions outlined here.

Piperidinium Benzoate: A Versatile Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Piperidinium (B107235) benzoate (B1203000), a salt formed from the secondary amine piperidine (B6355638) and the carboxylic acid benzoic acid, is emerging as a versatile and efficient organocatalyst in a variety of organic transformations. Its utility stems from the synergistic action of the piperidinium cation and the benzoate anion, which can facilitate reactions through various mechanistic pathways. This technical guide explores the core applications of piperidinium benzoate in organic chemistry, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in leveraging this accessible and effective catalyst.

Knoevenagel Condensation: A Cornerstone Application

This compound is a highly effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. The in-situ generation of piperidine from the salt acts as the primary basic catalyst, while the benzoate anion can function as a proton shuttle, enhancing the reaction rate.

Synthesis of α,β-Unsaturated Compounds

A primary application of the Knoevenagel condensation is the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers.

The following table summarizes representative yields and reaction times for the Knoevenagel condensation catalyzed by piperidine, which serves as a strong proxy for the performance of this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2 | ~95 | Adapted from[1] |

| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Ethanol | 78 | 8 | 88 | [2] |

| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine (0.8 eq) | Ethanol | 78 | 8 | 59 | [2] |

| 5-Substituted-2-furaldehydes | Malonic Acid | Piperidinium Acetate | - | 100 | 3 | Good to Excellent | [3] |

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid

This protocol details the synthesis of 2-cyano-3-phenylacrylic acid from benzaldehyde and malononitrile, a classic example of a Knoevenagel condensation where this compound can be effectively employed as the catalyst.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

This compound (0.1 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of this compound (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.

Mechanistic Pathway

The catalytic cycle of the this compound-catalyzed Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by piperidine, which is in equilibrium with the this compound salt. The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.

Synthesis of Heterocyclic Compounds

This compound is also a promising catalyst for the synthesis of various heterocyclic compounds, such as chromenes and pyridines, often through a domino Knoevenagel condensation followed by an intramolecular cyclization.

Synthesis of Chromene Derivatives

The one-pot, three-component reaction of an aldehyde, an active methylene compound, and a naphthol derivative in the presence of a basic catalyst like piperidine (and by extension, this compound) is a common method for synthesizing benzo[h]chromene derivatives.[4][5]

Materials:

-

1-Naphthol (B170400) (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

This compound (catalytic amount)

-

Ethanol

Procedure:

-

A mixture of 1-naphthol (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) is prepared in ethanol.

-

A catalytic amount of this compound is added to the mixture.

-

The reaction mixture is stirred at reflux.

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

Potential Application in Michael Additions

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important precursors for many pharmaceuticals. While specific data for this compound is limited, the basic nature of the piperidine component suggests its potential to catalyze this transformation. The reaction can be catalyzed by bases that deprotonate the amine nucleophile or by acids that activate the Michael acceptor.

Potential as a Phase-Transfer Catalyst

Quaternary ammonium (B1175870) salts are well-established phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[6] this compound, as a piperidinium salt, has the potential to act as a PTC in various nucleophilic substitution reactions. The lipophilic piperidinium cation can transport an anionic nucleophile from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

Principle of Phase-Transfer Catalysis

The catalytic cycle involves the exchange of the benzoate anion for the reactant anion, transport of the ion pair into the organic phase, reaction with the substrate, and return of the catalyst to the initial phase.

Generalized Experimental Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for an O-alkylation reaction using a phase-transfer catalyst like this compound.

Materials:

-

Phenol (1.0 eq)

-

Alkyl halide (1.2 eq)

-

Powdered potassium carbonate (2.0 eq)

-

This compound (0.05 - 0.10 eq)

-

Toluene or acetonitrile

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, alkyl halide, powdered potassium carbonate, and this compound.

-

Add a suitable organic solvent (e.g., toluene).

-

Heat the reaction mixture to a temperature between 60-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

-

The filtrate is then washed, dried, and concentrated to yield the product, which can be further purified by chromatography or distillation.

Conclusion

This compound presents itself as a readily accessible, cost-effective, and versatile organocatalyst with significant potential in various domains of organic chemistry. Its primary application lies in the well-established Knoevenagel condensation for the synthesis of α,β-unsaturated compounds and heterocyclic systems. Furthermore, its structural features suggest promising, albeit less explored, applications in Michael additions and as a phase-transfer catalyst for nucleophilic substitutions. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for the development of efficient and sustainable chemical processes.

References

- 1. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijirset.com [ijirset.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Piperidinium (B107235) Benzoate (B1203000) Derivatives and Analogues

The piperidine (B6355638) ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a benzoate moiety, it forms piperidinium benzoate derivatives and analogues, a class of compounds with a wide spectrum of biological activities.[1] These compounds have demonstrated significant potential as anticholinesterase agents for Alzheimer's disease, antimicrobial agents, and even anticancer and antioxidant compounds.[1][4][5]

This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and analogues. It includes detailed experimental protocols for key reactions, quantitative data on their biological activities, and visualizations of synthetic workflows and relevant biological pathways to support researchers and professionals in the field of drug development.

Core Synthesis Strategies

The synthesis of this compound and its derivatives can be broadly categorized into a few core strategies. The formation of the piperidinium cation often involves the quaternization of a piperidine precursor, while the incorporation of the benzoate anion can be achieved through acid-base neutralization or metathesis reactions.[6] For more complex analogues, modern cross-coupling reactions are frequently employed to form the crucial carbon-nitrogen bond.

A general overview of the synthetic approaches is presented below.

Caption: General synthetic routes to this compound and its analogues.

Detailed Experimental Protocols

Reproducibility is critical in scientific research. This section provides detailed, step-by-step protocols for the synthesis of key this compound derivatives.

Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond between an aryl halide and piperidine.[7][8]

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Methodology:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[7]

-

Add anhydrous toluene to the flask.[7]

-

Add piperidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq) to the mixture.[7]

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.[7]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).[7]

-

Once complete, cool the mixture to room temperature.[7]

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[7]

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield Methyl 2-(piperidin-1-yl)benzoate.[7]

Protocol 2: Saponification to 2-(piperidin-1-yl)benzoic acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a crucial step for creating derivatives via amide coupling.[9]

Caption: Step-by-step workflow for the saponification of a benzoate ester.

Methodology:

-

Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.[7]

-

Add lithium hydroxide (B78521) or sodium hydroxide (2.0-3.0 eq).[7]

-

Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.[7]

-

Remove the methanol under reduced pressure.[7]

-

Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.[7]

-

Collect the resulting precipitate by filtration, wash it with cold water, and dry under vacuum to obtain 2-(piperidin-1-yl)benzoic acid.[7]

Protocol 3: Amide Coupling to N-Aryl-2-(piperidin-1-yl)benzamide

This protocol uses HBTU as a coupling agent to form an amide bond, a common linkage in many pharmaceutical compounds.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Buy this compound [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Core Mechanism of Piperidinium Benzoate in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidinium (B107235) benzoate (B1203000), the salt formed from the secondary amine piperidine (B6355638) and benzoic acid, is a versatile catalyst in organic synthesis. Its utility primarily stems from the synergistic action of the piperidinium cation and the benzoate anion, which can act as a Brønsted acid and a Brønsted base, respectively. This dual functionality makes it an effective catalyst for a variety of reactions, most notably the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds. This technical guide provides a comprehensive overview of the mechanism of action of piperidinium benzoate in catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core principles of its catalytic activity.

Mechanism of Action in Knoevenagel Condensation